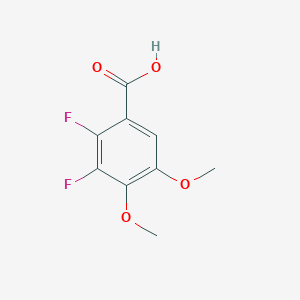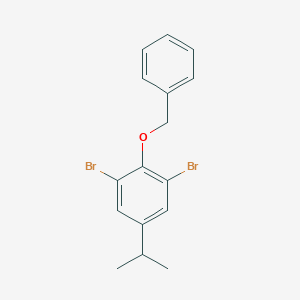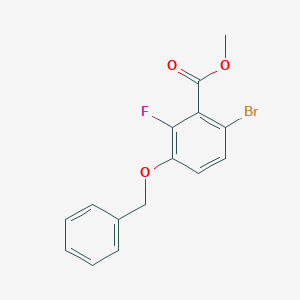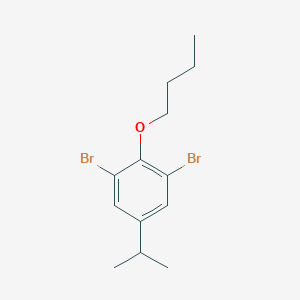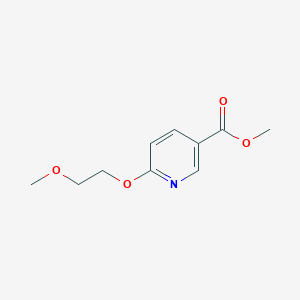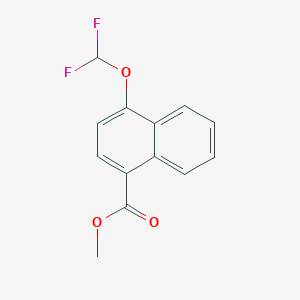
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a type of dibenzyl ether compound . It is primarily used as an intermediate in organic synthesis processes, and can be used to synthesize other organic compounds. It can also serve as a catalyst or reagent in reactions .
Molecular Structure Analysis
The crystal structure of a similar compound,4,4'-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(methylene)dibenzene, has been reported . It is orthorhombic, with a = 20.2691 (4) Å, b = 24.2958 (5) Å, c = 10.5433 (2) Å, V = 5192.09 (18) Å3, Z = 8 . Physical And Chemical Properties Analysis
This compound is a white to light yellow solid at room temperature . It has a certain volatility and solubility . The molecular formula is C20H16BrFO2 and the molecular weight is 387.24 .
Mecanismo De Acción
The mechanism of action of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is not yet fully understood. However, it is believed that this compound has the ability to form hydrogen bonds with other molecules, allowing it to bind to proteins and other molecules. This binding ability is believed to be the basis of its potential use as a drug delivery system. Additionally, this compound has been shown to interact with other molecules through non-covalent interactions, such as van der Waals forces and π-π stacking interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with proteins and other molecules, suggesting that it may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with DNA, suggesting that it may have an effect on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, it is also relatively expensive and has a limited solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene. One potential direction is its use as a drug delivery system. Additionally, this compound could be used to create materials with unique properties, such as nanomaterials and thin films. Furthermore, this compound could be used to create novel molecules with unique properties, such as polymers and other organic compounds. Finally, this compound could be used to study the interaction between molecules and proteins, as well as the effects of this compound on gene expression.
Métodos De Síntesis
The synthesis of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a multi-step process that involves the reaction of bromine and fluorine with 1,3-phenylenebis(methylene)dibenzene. The reaction begins with the formation of a Grignard reagent from bromine and fluorine, which is then reacted with 1,3-phenylenebis(methylene)dibenzene in the presence of a catalytic amount of aluminum chloride. The resulting product is this compound.
Aplicaciones Científicas De Investigación
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has been studied for its potential applications in a variety of scientific fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, this compound has been used to synthesize a variety of compounds, including polymers and other organic compounds. In medicinal chemistry, this compound has been studied for its potential use as a drug delivery system, as well as its ability to bind to proteins and other molecules. In materials science, this compound has been used to create a variety of materials, such as nanomaterials and thin films.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO2/c21-17-11-12-18(23-13-15-7-3-1-4-8-15)19(22)20(17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAAENNXBCTNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
